

GSK189254A: A Comparative Analysis of In Vitro and In Vivo Potency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK189254A

Cat. No.: B1684317

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This guide provides a comprehensive comparison of the in vitro and in vivo potency of **GSK189254A**, a potent and selective histamine H3 receptor antagonist and inverse agonist. The data presented herein is compiled from preclinical studies to offer an objective overview of its pharmacological profile.

Quantitative Analysis: Potency and Efficacy

The following tables summarize the key quantitative data for **GSK189254A** in both laboratory and living organism settings.

In Vitro Potency

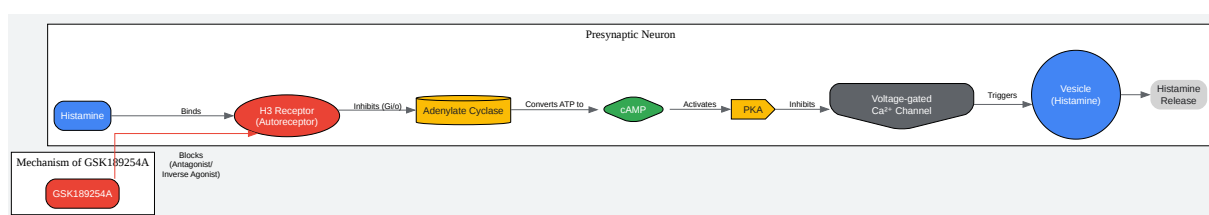
Parameter	Species	Value	Description
Binding Affinity (pKi)	Human	9.59 - 9.90	High affinity for the human histamine H3 receptor.
	Rat	8.51 - 9.17	High affinity for the rat histamine H3 receptor.
Functional Antagonism (pA2)	Human	9.06	Potent blockade of agonist-induced changes in cAMP at the recombinant human H3 receptor.[1][2]
Inverse Agonism (pIC50)	Human	8.20	Efficacy in reducing the basal activity of the human recombinant H3 receptor, measured by GTPyS binding.[1][2]
Selectivity	Human	>10,000-fold	Highly selective for the human H3 receptor over a wide range of other molecular targets.[1][2]

In Vivo Efficacy

Model	Species	Dose	Effect
Ex Vivo Receptor Occupancy	Rat	ED50 = 0.17 mg/kg (p.o.)	Inhibition of cortical ex vivo R-(-)- α -methyl[³ H]histamine binding.[1]
Neurotransmitter Release	Rat	0.3 - 3 mg/kg (p.o.)	Increased release of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex and acetylcholine in the dorsal hippocampus. [1]
Cognitive Enhancement			
Passive Avoidance	Rat	1 and 3 mg/kg (p.o.)	Significant improvement in performance.[1]
Water Maze	Rat	1 and 3 mg/kg (p.o.)	Significant improvement in performance.[1]
Object Recognition	Rat	0.3 and 1 mg/kg (p.o.)	Significant improvement in performance.[1]
Attentional Set-Shift	Rat	1 mg/kg (p.o.)	Significant improvement in performance.[1]
Neuropathic Pain	Rat	3 mg/kg (p.o.)	Reversal of varicella-zoster virus-induced decrease in paw withdrawal threshold. [3][4]

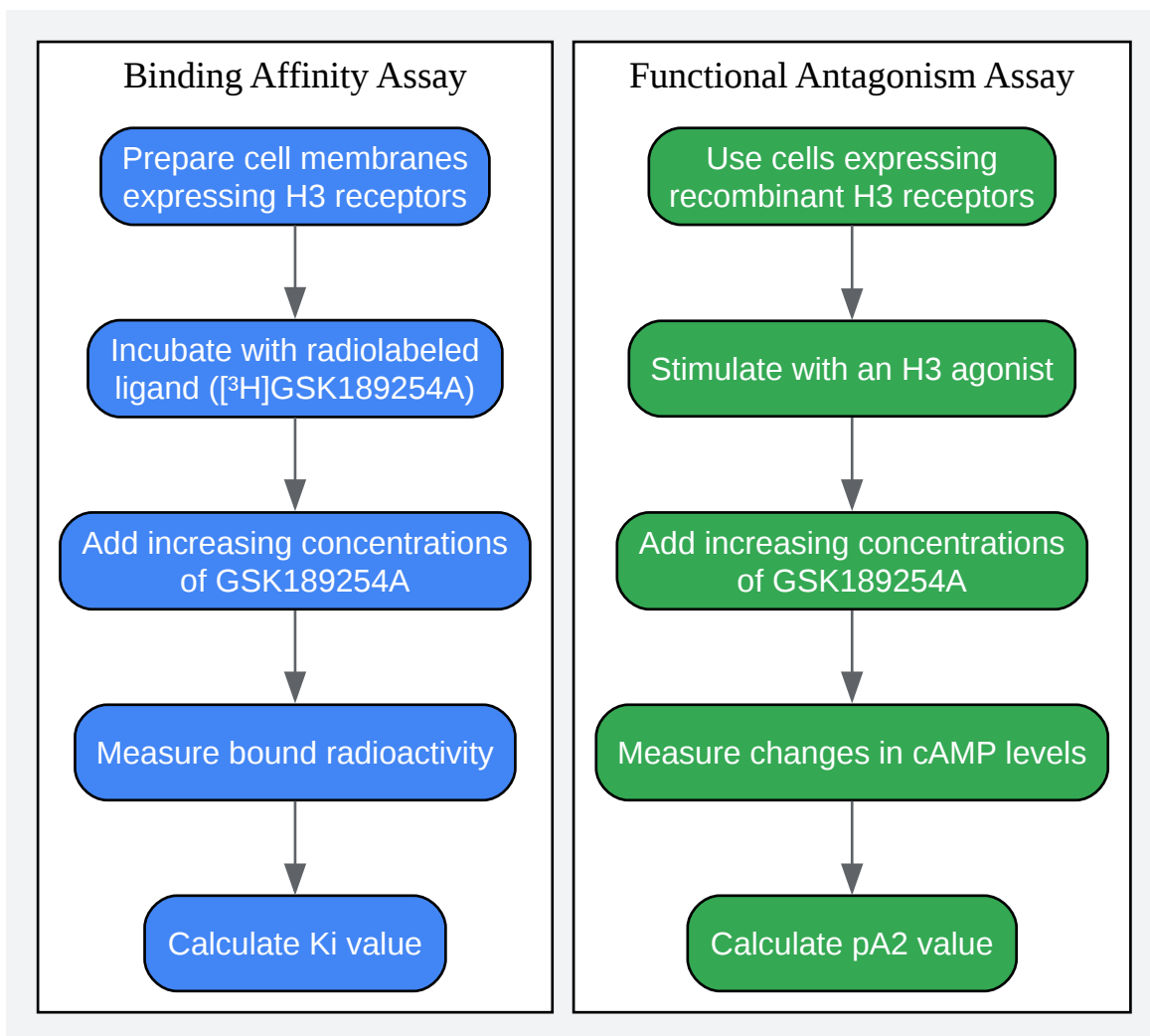
Signaling Pathway and Experimental Workflows

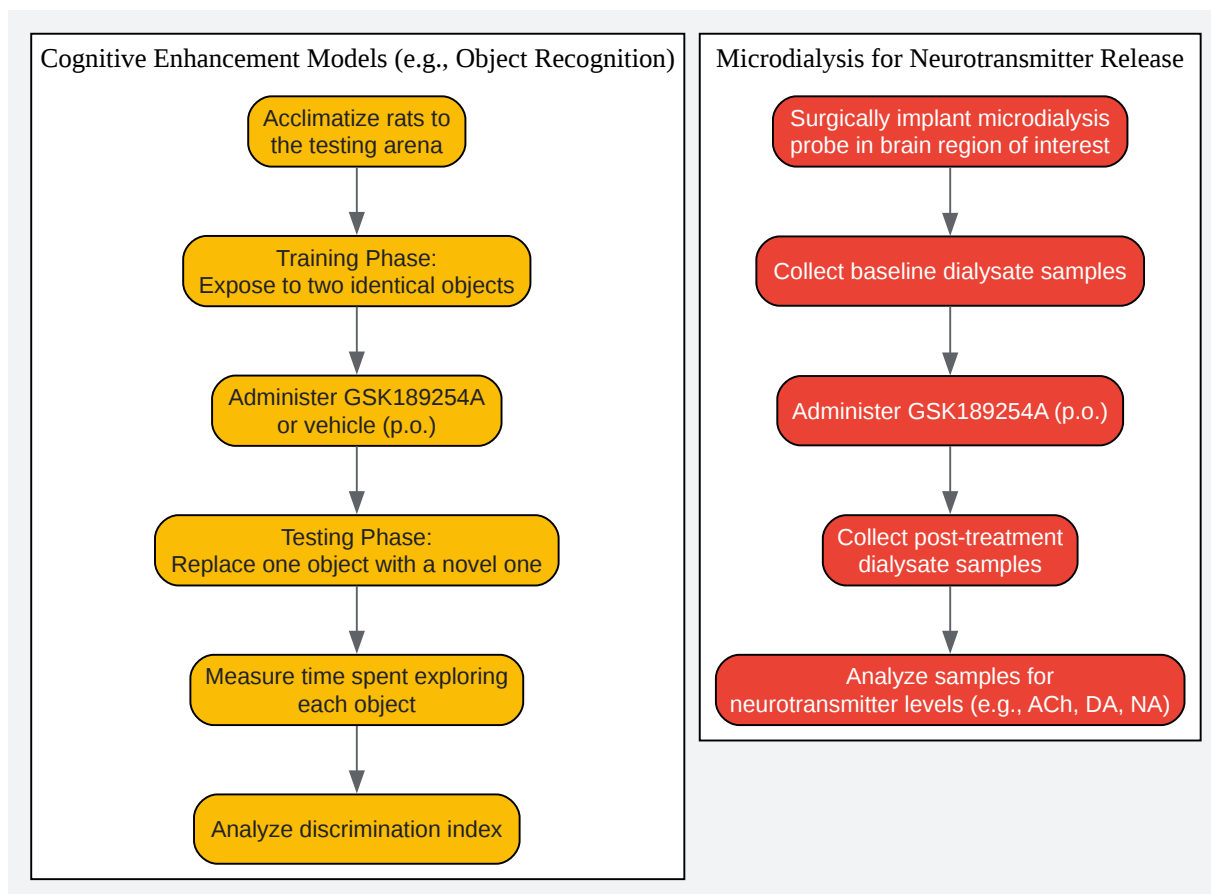
The following diagrams illustrate the histamine H3 receptor signaling pathway and the general workflows for assessing the in vitro and in vivo potency of **GSK189254A**.



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Histamine H3 Receptor Signaling Pathway





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